

MitoSOX Red application in studying oxidative stress diseases

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Compound of Interest

Compound Name: Mitosox red

Cat. No.: B14094245

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Application Notes: MitoSOX Red in Oxidative Stress Research

Introduction

MitoSOX™ Red is a fluorogenic dye specifically designed for the detection of superoxide in the mitochondria of live cells.^[1] As a derivative of dihydroethidium, it is cell-permeant and selectively targets mitochondria.^[2] Once localized to the mitochondria, MitoSOX™ Red is oxidized by superoxide, but not by other reactive oxygen species (ROS) or reactive nitrogen species (RNS), to produce a red fluorescent signal upon binding to nucleic acids.^{[3][4]} This specificity makes it a valuable tool for researchers studying mitochondrial dysfunction and its role in a variety of oxidative stress-related diseases.^[2]

Mechanism of Action

MitoSOX™ Red is a cationic triphenylphosphonium derivative of dihydroethidium, which allows it to readily cross the cell membrane and accumulate in the negatively charged mitochondrial matrix. In the presence of superoxide (O_2^-), the dihydroethidium moiety is oxidized, leading to the formation of 2-hydroxyethidium. This product intercalates with mitochondrial DNA (mtDNA) and, to a lesser extent, nuclear DNA (nDNA), resulting in a significant enhancement of its red fluorescence. The excitation and emission maxima for the oxidized probe are approximately 510 nm and 580 nm, respectively.

Applications in Oxidative Stress-Related Diseases

MitoSOX™ Red has been widely adopted in various research fields to investigate the role of mitochondrial superoxide in the pathogenesis of numerous diseases.

Neurodegenerative Diseases: Mitochondrial dysfunction and the resultant oxidative stress are key pathological features of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). MitoSOX™ Red allows for the direct visualization and quantification of mitochondrial superoxide production in neuronal cells and animal models of these diseases, providing insights into disease mechanisms and the efficacy of potential therapeutics. For instance, studies have used **MitoSOX Red** to demonstrate increased mitochondrial ROS in cellular models of Parkinson's disease and the protective effects of antioxidant compounds.

Cardiovascular Diseases: The cardiovascular system is highly dependent on mitochondrial energy production, making it susceptible to oxidative damage. MitoSOX™ Red has been instrumental in studying the role of mitochondrial superoxide in conditions like diabetic cardiomyopathy, ischemia-reperfusion injury, and hypertension. Researchers have utilized this probe to show that elevated glucose levels lead to increased mitochondrial oxidant levels in cardiomyocytes, a key factor in the development of diabetic cardiomyopathy.

Drug Development: In the pharmaceutical industry, MitoSOX™ Red serves as a critical tool for screening compounds that may modulate mitochondrial ROS production. It can be used in high-throughput screening assays to identify potential drug candidates that either reduce oxidative stress by scavenging superoxide or, conversely, induce it for therapeutic purposes, such as in cancer therapy.

Data Presentation

The following table summarizes representative quantitative data from studies utilizing **MitoSOX Red** to assess mitochondrial superoxide levels in various disease models.

Disease Model	Cell/Tissue Type	Treatment	Fold Change in MitoSOX Red Fluorescence (vs. Control)	Reference
Coronary Artery Disease	Human Umbilical Vein Endothelial Cells (HUVECs)	Oxidized LDL (oxLDL)	1.477	
Coronary Artery Disease	Endothelial Colony-Forming Cells (ECFCs) from CAD patients	Oxidized LDL (oxLDL)	1.309 (compared to non-CAD patients)	
Diabetic Cardiomyopathy	Cardiomyocytes	High Glucose	Increased	
Neurodegeneration (Parkinson's Model)	SH-SY5Y cells	MPP+	Significantly Increased	
Vascular Stress	Bovine Aortic Endothelial Cells	Oscillatory Shear Stress	~1.8	

Experimental Protocols

I. Preparation of Reagents

- MitoSOX™ Red Stock Solution (5 mM): Dissolve 50 µg of MitoSOX™ Red reagent in 13 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO). This stock solution is unstable and should be prepared fresh or aliquoted and stored at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
- MitoSOX™ Red Working Solution (100 nM to 5 µM): On the day of the experiment, dilute the 5 mM stock solution to the desired final concentration in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, or serum-free culture medium. The optimal concentration should be determined empirically for each cell type and

experimental condition, but a concentration of 5 μ M is commonly used. It is critical not to exceed a 5 μ M concentration as it can induce cytotoxic effects.

II. Staining Protocol for Adherent Cells (Microscopy)

- Culture adherent cells on sterile glass coverslips or in imaging-compatible multi-well plates.
- Remove the culture medium and wash the cells once with pre-warmed HBSS or a suitable buffer.
- Add a sufficient volume of the MitoSOX™ Red working solution to completely cover the cells.
- Incubate the cells for 10-30 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types.
- Gently wash the cells three times with the warm buffer.
- Mount the coverslips in warm buffer for immediate imaging or proceed with counterstaining as desired.

III. Staining Protocol for Suspension Cells (Flow Cytometry)

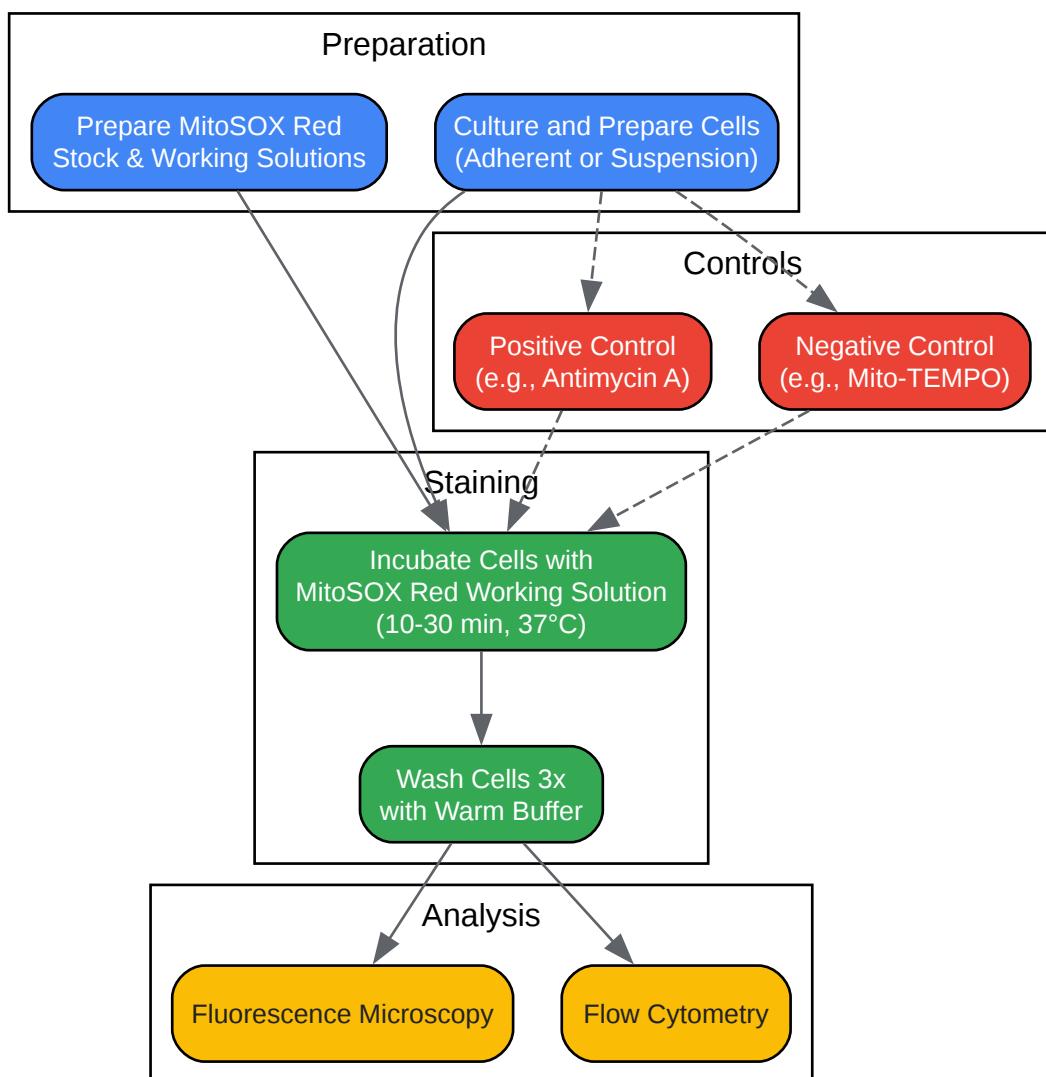
- Harvest suspension cells by centrifugation (e.g., 400 x g for 5 minutes).
- Wash the cells once with pre-warmed HBSS or a suitable buffer.
- Resuspend the cells in the MitoSOX™ Red working solution at a density of approximately 1 $\times 10^6$ cells/mL.
- Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Wash the cells twice with warm buffer, centrifuging after each wash.
- Resuspend the cells in fresh buffer and analyze immediately by flow cytometry. MitoSOX™ Red fluorescence is typically detected in the PE channel (excited at 488 nm with emission collected around 585/42 nm).

IV. Controls

- Positive Control: To induce mitochondrial superoxide production, cells can be treated with agents such as Antimycin A (a complex III inhibitor) or a combination of rotenone (a complex I inhibitor) and succinate. High glucose can also be used to induce oxidative stress.
- Negative Control: To confirm the specificity of the signal for superoxide, cells can be pre-treated with a superoxide dismutase (SOD) mimetic like MnTBAP or a mitochondrial-targeted antioxidant such as Mito-TEMPO.

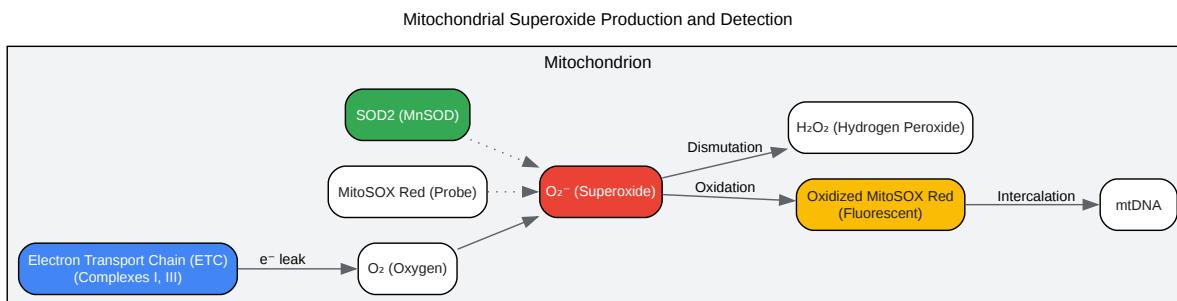
Visualizations

Experimental Workflow for MitoSOX Red Staining



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Caption: A flowchart of the **MitoSOX Red** experimental protocol.



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